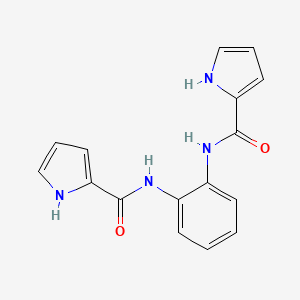![molecular formula C16H14Cl2N4O8S2 B14228125 3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} CAS No. 759455-32-8](/img/structure/B14228125.png)
3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} is a complex organic compound that features both diazene and sulfonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} typically involves the following steps:
Formation of the Diazene Linkage: This step involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled to form the diazene linkage.
Chloroacetylation: The diazene-linked compound is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine.
Sulfonation: The final step involves the sulfonation of the chloroacetylated compound using fuming sulfuric acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amine derivatives.
Substitution: The chloroacetyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes such as carbonic anhydrase IX.
Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.
Biological Research: It is used in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase IX by binding to the active site and blocking substrate access.
Protein Modification: The chloroacetyl groups can react with amino acid residues in proteins, leading to modifications that affect protein function.
類似化合物との比較
Similar Compounds
Chloroacetamide Derivatives: These compounds share the chloroacetyl functional group and are used in similar applications, such as herbicides and enzyme inhibitors.
Benzenesulfonamide Derivatives: These compounds contain the sulfonic acid group and are studied for their medicinal properties.
特性
CAS番号 |
759455-32-8 |
|---|---|
分子式 |
C16H14Cl2N4O8S2 |
分子量 |
525.3 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]-5-[[4-[(2-chloroacetyl)amino]-3-sulfophenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14Cl2N4O8S2/c17-7-15(23)19-11-3-1-9(5-13(11)31(25,26)27)21-22-10-2-4-12(20-16(24)8-18)14(6-10)32(28,29)30/h1-6H,7-8H2,(H,19,23)(H,20,24)(H,25,26,27)(H,28,29,30) |
InChIキー |
XGDZZBFDOAZUPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)NC(=O)CCl)S(=O)(=O)O)S(=O)(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


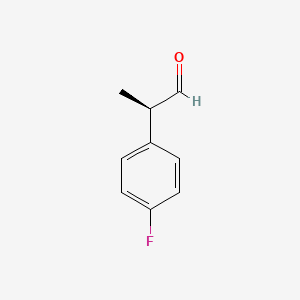
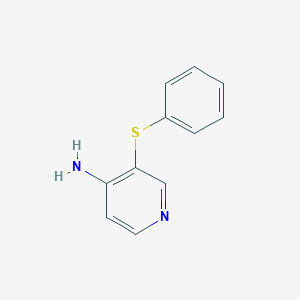
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
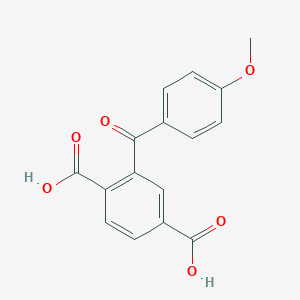
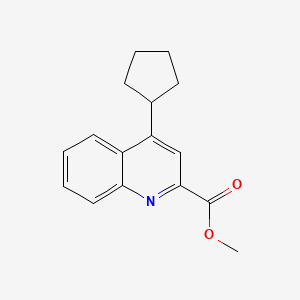
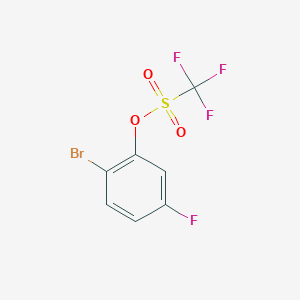

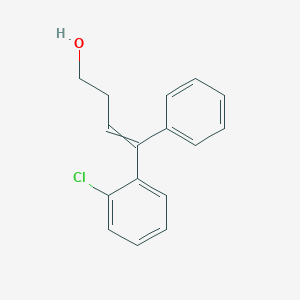
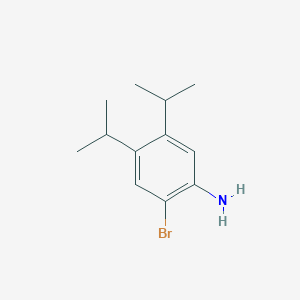

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
